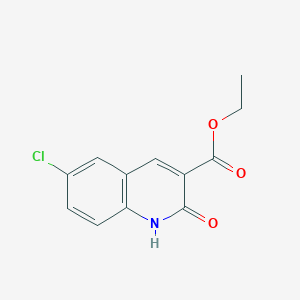

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-chloro-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRKMYAHKVCVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the condensation of 2-aminobenzoyl chloride with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate has been extensively studied for its potential as a pharmaceutical agent:

- Antimicrobial Activity: This compound exhibits significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. It disrupts bacterial cell wall synthesis and inhibits growth through multiple mechanisms.

- Anticancer Properties: Research indicates that it can induce apoptosis in various cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116). The cytotoxic effects are attributed to oxidative stress pathways and cell cycle arrest mechanisms .

Biochemical Research

The compound serves as an important biochemical tool:

- Acetylcholinesterase Inhibition: this compound acts as an inhibitor of acetylcholinesterase, enhancing cholinergic signaling by increasing acetylcholine levels in the synaptic cleft. This action has implications for cognitive enhancement and neuroprotection .

Case Studies

Several studies have documented the applications of this compound:

Antimicrobial Studies

A study assessed the efficacy of this compound against various bacterial strains. The results demonstrated a broad spectrum of activity, with minimum inhibitory concentrations (MIC) indicating its potential as a lead compound for antibiotic development.

Anticancer Research

In vitro assays revealed that this compound significantly inhibited the proliferation of cancer cells. For instance, IC50 values were reported in the low micromolar range for colorectal cancer cell lines. The study concluded that the compound could be a candidate for further development into anticancer therapies .

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: Lacks the chlorine atom, resulting in different reactivity and biological activity.

6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate: Similar structure but with a different substitution pattern, affecting its chemical properties.

Uniqueness

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the chlorine atom at the 6-position, which influences its reactivity and potential biological activities. This makes it a valuable compound for developing new chemical entities with specific properties .

Biological Activity

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 251.67 g/mol. Its structure features a chlorine atom at the 6-position, which enhances its lipophilicity and potential biological interactions. The compound's planar conformation is stabilized by intramolecular hydrogen bonding, contributing to its biological efficacy.

Target Interactions

The compound primarily acts as an acetylcholinesterase (AChE) inhibitor , which plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases acetylcholine levels, potentially enhancing cholinergic signaling and cognitive function.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Inhibition of AChE : This leads to increased synaptic acetylcholine levels, enhancing neuronal communication.

- Antimicrobial Activity : It exhibits potential against various bacterial strains by disrupting their cellular processes .

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cell cycle progression .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against several pathogens, including:

- Staphylococcus aureus

- Escherichia coli

These studies indicate that the compound disrupts bacterial cell wall synthesis and inhibits growth through multiple mechanisms .

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notable findings include:

- Inhibition of proliferation : Studies on human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines revealed significant cytotoxicity with IC50 values in the low micromolar range .

- Mechanisms of action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest, primarily through oxidative stress pathways .

Research Findings and Case Studies

Q & A

Q. What are the common synthetic routes for preparing Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate?

The compound is synthesized via a condensation reaction between 2-amino-5-chlorobenzaldehyde and diethyl malonate in the presence of piperidine as a catalyst. The reaction is typically refluxed in ethanol for 6 hours, followed by purification via silica-gel column chromatography (petroleum ether/ethyl acetate) and recrystallization from ethyl acetate . Key parameters:

- Molar ratio : 1:1.2 (aldehyde to diethyl malonate).

- Catalyst : Piperidine (10–20 mol%).

- Yield : ~88% for the crude product .

Q. How is the compound characterized structurally and chemically?

- NMR Spectroscopy : H NMR (DMSO-) reveals peaks at δ 1.29 (t, ethyl CH), 4.27 (q, ethyl CH), and aromatic protons at δ 7.32–8.45, confirming the quinoline backbone and ester group .

- X-ray Crystallography : Monoclinic crystal system (space group ) with unit cell parameters Å, Å, Å, and . The dihydroquinolin-2-one ring is nearly planar (RMSD = 0.033 Å) .

Q. What are the key structural features influencing its reactivity?

The planar quinoline ring and electron-withdrawing substituents (chloro, ester) enhance electrophilic substitution at the 4-position. The N–H group participates in hydrogen bonding (N–H⋯O), forming dimers in the crystal lattice .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control : Refluxing at 453 K (180°C) ensures complete condensation but may require monitoring via TLC to prevent decomposition .

- Solvent Alternatives : Green chemistry approaches suggest substituting diphenyl oxide with triethyl methanetricarboxylate (215–220°C), though excess reagent recovery (~95%) is needed .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) effectively removes byproducts like reduced-ring derivatives .

Q. What challenges arise in functional group transformations (e.g., ester reduction)?

Reduction of the ester to a hydroxymethyl group (using DIBAL-H in EtO) achieves ~50% yield but introduces byproducts. Methodological considerations:

- Stoichiometry : Excess DIBAL-H (3 eq.) ensures complete reduction.

- Work-up : Acidic quenching (4 M HCl) stabilizes the product, though traces of impurities may persist .

Q. How are crystallographic data refined to resolve structural ambiguities?

- Software : SHELXL-97 refines structures using riding models for C-bound H-atoms and independent refinement for amino H-atoms.

- Validation : and -factor = 0.046 ensure data reliability. Hydrogen-bond geometry (e.g., N–H⋯O = 2.87 Å, 169°) is critical for validating dimer formation .

Q. How to analyze discrepancies in spectroscopic or crystallographic data?

Q. What role do substituents play in modulating biological activity?

Substitution at the 4-position (e.g., phenyl groups) enhances steric bulk, affecting intermolecular interactions. Derivatives like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate show antimicrobial potential, suggesting the chloro substituent’s role in bioactivity .

Q. How can computational modeling predict reactivity or supramolecular assembly?

- DFT Calculations : Optimize geometry using dihydroquinoline ring parameters (bond lengths: C–C = 1.357–1.501 Å; angles = 115–125°).

- Hydrogen-Bond Networks : Molecular docking simulations can predict dimerization trends observed crystallographically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.